4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide
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Overview
Description
4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide is a complex organic compound that features a cyano group, a hydroxy group, a thiophene ring, and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to exhibit a variety of biological effects . They are known to interact with a wide range of targets, contributing to their diverse pharmacological properties .
Mode of Action
Thiophene derivatives, a class to which this compound belongs, are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Thiophene derivatives are known to induce various cellular changes, contributing to their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the cyano group: This can be done via cyanoacetylation, where cyanoacetanilide is reacted with phenyl isothiocyanate in the presence of potassium hydroxide.
Formation of the benzenesulfonamide moiety: This involves the reaction of a suitable amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities.
Materials Science: The thiophene ring makes it a candidate for use in organic semiconductors and light-emitting diodes.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used for their anti-inflammatory and anesthetic properties.
Cyano compounds: Cyanoacetamides are widely used in the synthesis of heterocyclic compounds due to their reactivity.
Uniqueness
4-cyano-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer a range of chemical reactivity and potential biological activities. The presence of both a thiophene ring and a benzenesulfonamide moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-cyano-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c20-11-14-1-7-18(8-2-14)26(23,24)21-12-19(22)16-5-3-15(4-6-16)17-9-10-25-13-17/h1-10,13,19,21-22H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKGENNSAOJVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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